1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene
Description
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a methyl group at position 2, a nitro group at position 3, and a 2,2,2-trifluoroethoxy substituent at position 4. This compound’s structure combines electron-withdrawing (nitro, trifluoroethoxy) and electron-donating (methyl) groups, creating unique electronic and steric effects.
Properties
IUPAC Name |
1-bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c1-5-6(10)2-3-7(8(5)14(15)16)17-4-9(11,12)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOAUBGCTAWGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 2206610-32-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. Its structure features a bromine atom and a trifluoroethoxy group, which may influence its biological activity by altering lipophilicity and receptor interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity. For instance, nitro-substituted aromatic compounds have been shown to inhibit bacterial growth by interfering with DNA replication processes.
Anticancer Activity
Several studies suggest that halogenated aromatic compounds can exhibit anticancer properties. The trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and reach intracellular targets. Preliminary data indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The trifluoroethoxy group may interact with specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry examined a series of nitro-substituted benzene derivatives for their antibacterial efficacy. Results indicated that derivatives with trifluoroethoxy groups demonstrated significant activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibacterial agents .
Study 2: Anticancer Potential
In a preclinical trial reported in Cancer Research, a related compound was tested for its ability to induce apoptosis in breast cancer cell lines. The study found that treatment with the compound led to a dose-dependent increase in apoptotic cells and downregulation of anti-apoptotic proteins . This suggests that this compound may share similar anticancer properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The following table compares substituent positions and functional groups in analogs:
Key Observations :
- Electron-withdrawing groups : The target compound’s nitro and trifluoroethoxy groups enhance electrophilicity at the benzene ring, similar to analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene .
- Steric effects : The trifluoroethoxy group (bulkier than methoxy or ethoxy) may reduce reactivity in substitution reactions compared to smaller alkoxy substituents .
Key Observations :
Physical and Chemical Properties
Data from analogs (e.g., boiling points, solubility):
Key Observations :
Key Observations :
- The nitro group in the target compound may pose explosion risks under extreme conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
